molecular formula C32H37NO2 B14386867 2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 88133-99-7

2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14386867
CAS No.: 88133-99-7
M. Wt: 467.6 g/mol
InChI Key: SJFHMDLXGHZCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C32H37NO2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hexyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyano-4-hexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-hexylbiphenyl: Similar in structure but lacks the ester functional group.

    4-Cyano-4’-n-pentylbiphenyl: Differing by the length of the alkyl chain.

    4-Cyano-4’-octylbiphenyl: Another variant with a longer alkyl chain.

Uniqueness

2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, ester functionality, and biphenyl structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

88133-99-7

Molecular Formula

C32H37NO2

Molecular Weight

467.6 g/mol

IUPAC Name

(2-cyano-4-hexylphenyl) 4-(4-hexylphenyl)benzoate

InChI

InChI=1S/C32H37NO2/c1-3-5-7-9-11-25-13-16-27(17-14-25)28-18-20-29(21-19-28)32(34)35-31-22-15-26(23-30(31)24-33)12-10-8-6-4-2/h13-23H,3-12H2,1-2H3

InChI Key

SJFHMDLXGHZCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.